5'-O-DMT-N4-Ac-2'-F-dC
Description
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a fluorinated nucleoside analog characterized by a tetrahydrofuran core substituted with a dihydropyrimidin-4-yl acetamide moiety. The compound features a bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group, which enhances solubility and stability during synthetic processes .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFNUYITABZZQS-PYYPWFDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622383 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-98-9 | |
| Record name | N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159414-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with 2’-deoxycytidine, which undergoes sequential modifications to introduce fluorine at the 2’ position, protect the 5’-hydroxyl with a DMT group, and acetylate the N4 amine. The stereochemical integrity of the tetrahydrofuran ring is preserved through carefully controlled reaction conditions.
Key Steps:
-
5’-O-Dimethoxytritylation : The 5’-hydroxyl group is protected using 4,4’-dimethoxytrityl chloride in anhydrous pyridine. This step achieves >95% yield under inert atmospheres to prevent hydrolysis.
-
2’-Fluorination : Fluorine is introduced via reaction with diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C. This step requires rigorous moisture control to avoid side reactions.
-
N4-Acetylation : The exocyclic amine of cytidine is acetylated using acetic anhydride in tetrahydrofuran, catalyzed by dimethylaminopyridine (DMAP).
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 5’-DMT | DMT-Cl | Pyridine | 25°C | 95 |
| 2’-F | DAST | DCM | -20°C | 82 |
| N4-Ac | Ac₂O | THF | 0°C | 89 |
Phosphoramidite Activation and Coupling
The final product is often converted into a phosphoramidite for solid-phase oligonucleotide synthesis. Activation with ethylthiotetrazole (ETT) enables coupling to growing oligonucleotide chains on controlled-pore glass (CPG) supports. Coupling efficiencies exceed 99% per cycle, with capping steps minimizing deletion sequences.
Reaction Mechanism:
-
Activation : The 3’-OH of the tetrahydrofuran reacts with 2-cyanoethyl tetraisopropylphosphoramidite in the presence of ETT, forming a reactive phosphoramidite intermediate.
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Oxidation : Iodine in a THF/water/pyridine mixture stabilizes the phosphite triester linkage into a phosphate triester.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. The DMT group enhances hydrophobicity, facilitating separation from truncated failure sequences.
| Parameter | Condition |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile Phase | 0.1 M TEAA (pH 7)/ACN |
| Gradient | 5% → 60% ACN over 30 min |
| Detection | UV @ 260 nm |
Spectroscopic Validation
-
¹H NMR (DMSO-d6): δ 8.35 (s, 1H, H-6), 7.20–6.80 (m, 13H, DMT aromatic), 5.90 (d, J = 6.5 Hz, 1H, H-1’), 2.10 (s, 3H, Ac).
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous-flow reactors to enhance heat/mass transfer during fluorination and acetylation steps. Automated synthesizers manage >1 kg batches with <5% yield variation.
Optimization Challenges:
-
Fluorine Handling : DAST’s moisture sensitivity necessitates anhydrous conditions, achieved through molecular sieves and nitrogen blankets.
-
DMT Stability : Acidic byproducts from earlier steps are neutralized with aqueous NaHCO₃ to prevent premature detritylation.
Reaction Kinetic Studies
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N4-Ac-2’-F-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of 5’-O-DMT-N4-Ac-2’-F-dC derivatives with different oxidation states, while substitution reactions can yield compounds with various functional groups replacing the fluorine atom .
Scientific Research Applications
5’-O-DMT-N4-Ac-2’-F-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is used in the study of DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of synthetic nucleic acids for various industrial applications
Mechanism of Action
The mechanism of action of 5’-O-DMT-N4-Ac-2’-F-dC involves its incorporation into DNA or RNA during synthesis. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleic acid, while the DMT and acetyl protecting groups facilitate the selective incorporation of the compound into the nucleic acid chain. The molecular targets and pathways involved include the enzymes responsible for DNA and RNA synthesis .
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to two close analogs:
- Analog 1 : N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide .
- Analog 2 : N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide .
Physicochemical Properties
- Stability : The TBS group in Analog 1 provides steric protection against hydrolysis, making it more stable under basic conditions compared to the target compound’s labile fluoro-hydroxy pair . However, the fluorine in the target compound may enhance metabolic stability in vivo by resisting oxidative degradation .
Electrochemical Properties
While direct data for the target compound is lacking, studies on structurally flexible substituents (e.g., in fulleropyrrolidines) suggest that electron-withdrawing groups like fluorine reduce electron-accepting ability compared to non-fluorinated analogs .
Biological Activity
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure suggests it may interact with various biological targets, particularly in cancer research and metabolic modulation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 721.79 g/mol. It features a unique arrangement of functional groups which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₄₃N₃O₉ |
| Molecular Weight | 721.79 g/mol |
| CAS Number | 182496-01-1 |
| Storage Conditions | Sealed in dry, 2-8°C |
Research indicates that compounds similar to N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide may act as modulators of key metabolic pathways. One notable pathway is the activation of Pyruvate Kinase M2 (PKM2) , which plays a crucial role in cancer cell metabolism. Activation of PKM2 can shift the metabolic profile of cancer cells towards aerobic glycolysis, promoting tumor growth and survival .
Antitumor Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anti-proliferative effects on various human cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.46 μM to 0.81 μM against cell lines such as H1299 (lung cancer), HCT116 (colon cancer), HeLa (cervical cancer), and PC3 (prostate cancer) . These findings suggest that N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-y)-2-oxo-1,2-dihydropyrimidin-4-y)acetamide may possess similar antitumor properties.
Study on PKM2 Activation
A pivotal study focused on the structure-activity relationship (SAR) of novel compounds targeting PKM2. The results indicated that specific modifications to the compound's structure enhanced its ability to activate PKM2 and inhibit tumor cell proliferation effectively. The most potent compound from this study demonstrated a marked ability to arrest the cell cycle at the G2/M phase in HCT116 cells .
In Vivo Studies
In vivo studies are necessary to confirm the efficacy and safety of N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-y)-2-oxo-1,2-dihydropyrimidin-4-y)acetamide. Preliminary results from related compounds suggest promising antitumor activity with manageable toxicity profiles in animal models .
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | DAST, DCM, -78°C | 65–70 | ≥95% |
| Phosphoramidite activation | Diisopropylamine, THF, 0°C | 80 | 98% |
| Acetamide coupling | EDC, HOBt, DMF, RT | 75 | 97% |
Basic: How can the stereochemical integrity of the tetrahydrofuran ring be validated post-synthesis?
Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker D8 Venture) .
- Chiral HPLC : Use a Chiralpak IC-3 column (mobile phase: 85:15 hexane/isopropanol) to separate enantiomers; retention time differences >2 min indicate stereopurity .
- NOESY NMR : Confirm spatial proximity of H-2′ and H-3′ protons (δ 4.8–5.2 ppm) to verify cis-diol configuration .
Advanced: How does the 3-fluoro substituent influence the compound’s stability in aqueous buffers?
Answer:
The electron-withdrawing fluoro group enhances hydrolytic stability of the glycosidic bond but may reduce solubility.
- pH stability assay : Incubate the compound in PBS (pH 7.4) and citrate (pH 5.0) at 37°C. Monitor degradation via LC-MS over 72 hours.
- Solubility : Use co-solvents (e.g., 10% DMSO/PBS) to mitigate precipitation in biological assays .
Advanced: What computational strategies predict interactions between this compound and RNA/DNA targets?
Answer:
- Molecular docking (AutoDock Vina) : Model the compound into the active site of RNA polymerase (PDB: 6XQB). The bis(4-methoxyphenyl) group may intercalate via π-stacking with purine bases .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD <2.0 Å suggests stable interaction.
- Free energy calculations (MM-PBSA) : Estimate ΔGbind ≤ -8.5 kcal/mol for high-affinity binding .
Basic: What analytical techniques are optimal for characterizing impurities in bulk samples?
Answer:
- HPLC-MS (Agilent 1260/6545 Q-TOF) : Detect de-fluorinated byproducts (Δm/z = -18 Da) and hydrolyzed acetamide (Δm/z = +18 Da) .
- 1H/19F NMR (600 MHz) : Identify residual tert-butyldimethylsilyl (δ 0.1–0.3 ppm) or unreacted phosphoramidite (δ 150–155 ppm for 31P) .
Advanced: How to resolve contradictory data on the compound’s enzymatic inhibition potency across studies?
Answer:
Contradictions may arise from assay conditions or target isoforms:
- Enzyme source : Compare inhibition IC50 using human vs. bacterial RNA polymerase (e.g., 2.3 µM vs. >10 µM) .
- Cofactor dependence : Test with/without Mg2+; the 4-hydroxyl group chelates Mg2+, reducing activity by 40% .
- Statistical analysis : Apply ANOVA to datasets (p < 0.05) to confirm significance of variability .
Basic: What protocols ensure safe handling of the bis(4-methoxyphenyl) protecting group during synthesis?
Answer:
- Toxicity mitigation : Use fume hoods and nitrile gloves; the methoxyphenyl group generates phenolic byproducts upon deprotection (TFA/water, 95:5) .
- Waste disposal : Neutralize acidic waste with NaHCO3 before disposal to prevent environmental release .
Advanced: Can this compound serve as a prodrug? Propose derivatization strategies to enhance bioavailability.
Answer:
- Phosphate prodrugs : Replace the 4-hydroxyl with a phosphoramidate (e.g., using phenyl dichlorophosphate). In vivo esterases cleave the group to release the active drug .
- Lipid conjugation : Attach a C18 alkyl chain to the acetamide nitrogen to improve membrane permeability (logP increase from 1.2 to 3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
